(5,6-Dimethylpyridin-3-YL)methanamine
Overview
Description
“(5,6-Dimethylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 856930-04-6 . It has a molecular weight of 136.2 and its IUPAC name is (5,6-dimethyl-3-pyridinyl)methanamine .
Molecular Structure Analysis
The molecular formula of “(5,6-Dimethylpyridin-3-YL)methanamine” is C8H12N2 . The InChI code is 1S/C8H12N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,4,9H2,1-2H3 . The canonical SMILES representation is CC1=CC(=CN=C1C)CN .
Physical And Chemical Properties Analysis
The molecular weight of “(5,6-Dimethylpyridin-3-YL)methanamine” is 136.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 38.9 Ų . The complexity of the molecule is 103 .
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has highlighted the importance of selective chemical inhibitors in understanding the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Compounds structurally similar to "(5,6-Dimethylpyridin-3-YL)methanamine" have been used to decipher the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011)(source).
Hallucinogenic Properties and Serotonin Receptors
Structurally similar compounds, such as tryptamines and dimethyltryptamines, have been studied for their hallucinogenic properties through activation of serotonin receptors. These studies contribute to understanding the neurological pathways affected by compounds like "(5,6-Dimethylpyridin-3-YL)methanamine" and their potential therapeutic applications in neuropsychiatric disorders (Ermakova et al., 2021)(source).
Recreational Use, Analysis, and Toxicity of Tryptamines
Research into the recreational use and toxicity of tryptamines, which share a core structure with "(5,6-Dimethylpyridin-3-YL)methanamine," helps in understanding the safety profile and potential toxic effects of similar compounds. This knowledge is crucial for assessing the risk associated with the use of these compounds in therapeutic settings (Tittarelli et al., 2014)(source).
Serotonergic Agonists and CNS Diseases
Studies on compounds like TCB-2, which have similarities to "(5,6-Dimethylpyridin-3-YL)methanamine," explore their role as serotonergic agonists and their potential in treating central nervous system diseases. Understanding the selective stimulation of serotonin receptors by these compounds can inform the development of new therapeutic agents (Giovanni & Deurwaerdère, 2017)(source).
Metformin and Autoimmunity
While not directly related to "(5,6-Dimethylpyridin-3-YL)methanamine," research on metformin provides a model for investigating the pleiotropic effects of small molecules, including immune-modulatory features. Such studies can inspire research into the broader physiological impacts of related compounds (Ursini et al., 2018)(source).
properties
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPPCWKRQPEFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dimethylpyridin-3-YL)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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